molecular formula C12H12N2O4S B2437554 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide CAS No. 946335-06-4

3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide

Cat. No. B2437554
CAS RN: 946335-06-4
M. Wt: 280.3
InChI Key: YKRHSWFJHVXELG-UHFFFAOYSA-N
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Description

“3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide” is a synthetic compound that belongs to the isoxazole family. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular weight of “3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide” is 280.3. The structure of these compounds was characterized by mass spectra, 1H NMR, infrared, and single crystal X-ray diffraction .


Chemical Reactions Analysis

Isoxazole synthesis often involves (3 + 2) cycloaddition reaction . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide” were characterized by mass spectra, 1H NMR, infrared, and elemental analysis .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity A study by Alexiou and Demopoulos (2010) describes the design, synthesis, and in vitro activity of a series of substituted benzenesulfonamides, which are aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds are related to the chemotype of 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide and are explored for their potential in mitigating long-term diabetic complications due to their ARI activity and potent antioxidant potential in both homogeneous and heterogeneous systems (Alexiou & Demopoulos, 2010).

Class III Antiarrhythmic Activity Ellingboe et al. (1992) reported on the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting selected compounds with potent activity and devoid of effects on conduction both in vitro and in vivo. This research points to the structural relevance of the methylsulfonylphenyl isoxazole motif in developing therapeutic agents for arrhythmia (Ellingboe et al., 1992).

Isoxazole Chemistry and Synthesis Research by Balasubramaniam, Mirzaei, and Natale (1990) explores the metalation and electrophilic quenching of isoxazoles bearing electron withdrawing groups, demonstrating a synthetically useful method for producing thioalkyl derivatives. This study underscores the utility of isoxazole frameworks in organic synthesis, particularly in the functionalization and diversification of isoxazole-based compounds (Balasubramaniam, Mirzaei, & Natale, 1990).

Insecticidal Activity Yu et al. (2009) prepared a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and explored their insecticidal activity, demonstrating the potential of isoxazole derivatives in agricultural applications. The study illustrates the chemoselective nucleophilic chemistry of these compounds and evaluates their efficacy against various insect pests (Yu et al., 2009).

Cancer Research Shaw et al. (2012) investigated a new series of N-phenyl-5-carboxamidyl isoxazoles for their anticancer activity, particularly against colon cancer. The research highlights one derivative's significant activity against mouse colon tumor cells and its mechanism involving the inhibition of JAK3/STAT3 signaling pathways, indicating the potential of isoxazole derivatives as chemotherapeutic agents (Shaw et al., 2012).

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

properties

IUPAC Name

3-methyl-N-(4-methylsulfonylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-8-7-11(18-14-8)12(15)13-9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRHSWFJHVXELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide

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